molecular formula C7H4Cl2O2 B1216330 5,6-Dichlorobenzo[d][1,3]dioxole CAS No. 6120-31-6

5,6-Dichlorobenzo[d][1,3]dioxole

Cat. No. B1216330
CAS RN: 6120-31-6
M. Wt: 191.01 g/mol
InChI Key: DVMBKYXRFLTGEH-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzo[d][1,3]dioxole (DCBD) is a synthetic organic compound belonging to the family of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in organic solvents. DCBD is used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of various aromatic compounds. It has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.

Scientific Research Applications

Environmental and Biological Studies

Research on compounds related to 5,6-Dichlorobenzo[d][1,3]dioxole has focused on understanding their environmental behavior, synthesis, and potential biological activities. Although direct studies on this compound are limited, research on structurally similar compounds provides insight into its possible applications and effects.

  • Natural Product Synthesis and Antiparasitic Activity : A study identified highly chlorinated aromatic compounds, including ambigol C, from the terrestrial cyanobacterium Fischerella ambigua. Ambigol C exhibited moderate activity against Trypanosoma rhodesiense, highlighting the potential of chlorinated compounds in antiparasitic drug development (Wright, Papendorf, & König, 2005).

  • Antimicrobial and Analgesic Activities : Novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and shown to possess pronounced antimicrobial and analgesic activities. This indicates the potential for chlorinated benzoxazoles in pharmaceutical applications (Jayanna et al., 2013).

  • Environmental Persistence and Transformation : Studies on the temperature dependence of DCDD/F isomer distributions from chlorophenol precursors have implications for understanding the environmental persistence and transformation pathways of chlorinated organic pollutants, which can inform remediation efforts (Mulholland et al., 2001).

  • Catalytic Activity in Organic Synthesis : The use of chlorinated dioxole derivatives as catalysts in organic synthesis, such as in the amide condensation of sterically demanding carboxylic acids, demonstrates their utility in facilitating chemical reactions (Maki, Ishihara, & Yamamoto, 2006).

  • Photophysical Properties for Sensor Applications : The photophysical properties of chlorinated dioxole derivatives have been studied for potential applications in photonic sensors, which could be used for detecting environmental pollutants or for biomedical sensing applications (Kataria et al., 2016).

Safety and Hazards

5,6-Dichlorobenzo[d][1,3]dioxole is classified as an irritant . It should be stored at 2-8°C .

properties

IUPAC Name

5,6-dichloro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMBKYXRFLTGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210116
Record name 4,5-Dichloro-1,2-methylenedioxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6120-31-6
Record name 4,5-Dichloro-1,2-methylenedioxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6120-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloro-1,2-methylenedioxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DICHLORO-1,3-BENZODIOXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMR24TK3D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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